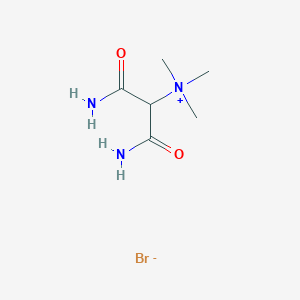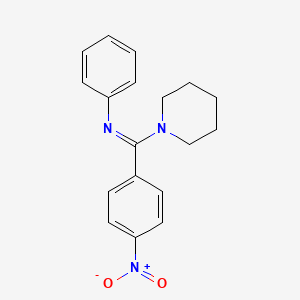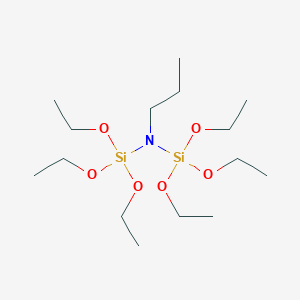
Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)-: is an organosilicon compound characterized by the presence of both silane and amine functional groups. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- typically involves the reaction of triethoxysilane with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- undergoes a variety of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles, such as amines or alcohols, under controlled temperature and solvent conditions.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes and water.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials. Its ability to form stable siloxane bonds makes it valuable in the development of coatings, adhesives, and sealants.
Biology and Medicine: In biological research, this compound is utilized in the functionalization of surfaces for biosensors and diagnostic devices. Its biocompatibility and ability to form stable bonds with biomolecules make it suitable for various biomedical applications.
Industry: Industrially, Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is employed in the production of specialty chemicals, including water-repellent coatings and surface modifiers. Its versatility and reactivity make it a key component in the formulation of high-performance materials.
Mécanisme D'action
The mechanism of action of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethoxy groups are hydrolyzed to form silanols, which then condense to form siloxane linkages. This process is facilitated by the presence of catalysts and controlled reaction conditions. The molecular targets and pathways involved include the interaction of silanols with various substrates, leading to the formation of stable siloxane networks.
Comparaison Avec Des Composés Similaires
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
- Silanamine, 1,1,1-triethoxy-N-(trimethylsilyl)-
- Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
Comparison: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. The presence of both silane and amine functionalities enhances its reactivity and versatility, making it suitable for diverse applications in materials science and industrial chemistry.
Propriétés
Numéro CAS |
63365-93-5 |
|---|---|
Formule moléculaire |
C15H37NO6Si2 |
Poids moléculaire |
383.63 g/mol |
Nom IUPAC |
N,N-bis(triethoxysilyl)propan-1-amine |
InChI |
InChI=1S/C15H37NO6Si2/c1-8-15-16(23(17-9-2,18-10-3)19-11-4)24(20-12-5,21-13-6)22-14-7/h8-15H2,1-7H3 |
Clé InChI |
FHICIQPWGMGPQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN([Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


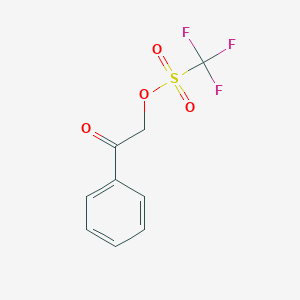
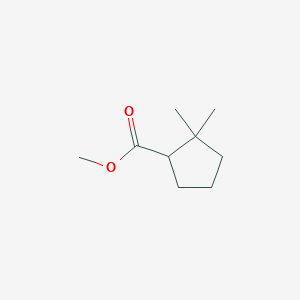

![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
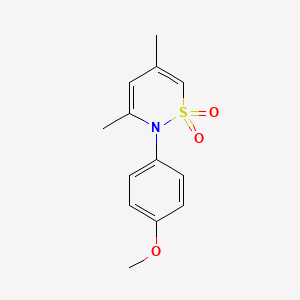
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)



![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)
![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
